molecular formula C21H26ClN5O B10994951 (4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone

(4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone

Cat. No.: B10994951
M. Wt: 399.9 g/mol
InChI Key: BMALAHGJQRSOBY-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone is a complex organic compound that features a combination of piperazine, piperidine, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. One common synthetic route includes:

    Preparation of 4-Benzylpiperazine: This can be synthesized by reacting piperazine with benzyl chloride under basic conditions.

    Preparation of 1-(6-Chloropyridazin-3-yl)piperidine:

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the fully reduced amine.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylpiperazin-1-yl)(1-(6-fluoropyridazin-3-yl)piperidin-4-yl)methanone: Similar structure but with a fluorine atom instead of chlorine.

    (4-Benzylpiperazin-1-yl)(1-(6-bromopyridazin-3-yl)piperidin-4-yl)methanone: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of (4-Benzylpiperazin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone lies in its specific combination of functional groups and ring systems, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H26ClN5O

Molecular Weight

399.9 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C21H26ClN5O/c22-19-6-7-20(24-23-19)26-10-8-18(9-11-26)21(28)27-14-12-25(13-15-27)16-17-4-2-1-3-5-17/h1-7,18H,8-16H2

InChI Key

BMALAHGJQRSOBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NN=C(C=C4)Cl

Origin of Product

United States

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